1,1,1-trifluoroacetone oxime
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Overview
Description
1,1,1-trifluoroacetone oxime is a chemical compound characterized by the presence of a trifluoromethyl group attached to a propan-2-ylidene moiety, with a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoroacetone oxime typically involves the reaction of trifluoromethyl ketones with hydroxylamine derivatives. One common method includes the use of trifluoroacetone as a starting material, which undergoes a condensation reaction with hydroxylamine hydrochloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoroacetone oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1,1,1-trifluoroacetone oxime has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoroacetone oxime involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The hydroxylamine moiety can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (NE)-N-(1,1,1-trifluoromethyl)hydroxylamine
- (NE)-N-(1,1,1-trifluoroethylidene)hydroxylamine
- (NE)-N-(1,1,1-trifluorobutan-2-ylidene)hydroxylamine
Uniqueness
1,1,1-trifluoroacetone oxime is unique due to its specific trifluoropropan-2-ylidene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications requiring high stability, reactivity, and specificity.
Properties
CAS No. |
431-40-3 |
---|---|
Molecular Formula |
C3H4F3NO |
Molecular Weight |
127.07 g/mol |
IUPAC Name |
(NZ)-N-(1,1,1-trifluoropropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C3H4F3NO/c1-2(7-8)3(4,5)6/h8H,1H3/b7-2- |
InChI Key |
QBGAUYNVSUJLTH-UQCOIBPSSA-N |
SMILES |
CC(=NO)C(F)(F)F |
Isomeric SMILES |
C/C(=N/O)/C(F)(F)F |
Canonical SMILES |
CC(=NO)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
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